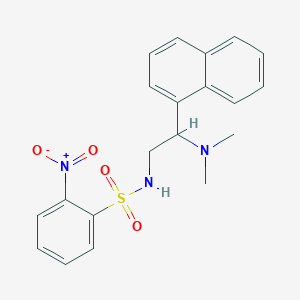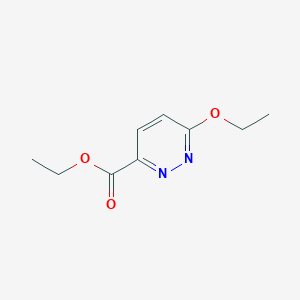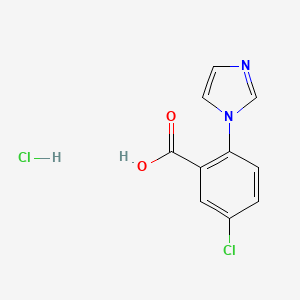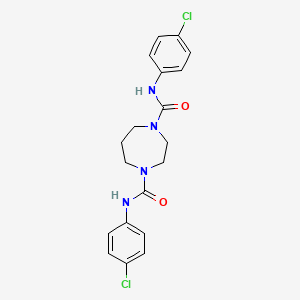
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzamide core with an ethoxy group and an isobutyl group attached to the nitrogen atom, as well as a dioxidotetrahydrothiophene moiety.
Mecanismo De Acción
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.
Análisis Bioquímico
Biochemical Properties
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
This compound, as a GIRK channel activator, can influence cell function by modulating the activity of these channels . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . It can bind to these channels, leading to their activation . This can result in changes in gene expression and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy and isobutyl groups are introduced through subsequent reactions, often involving reagents like ethyl iodide and isobutylamine. The dioxidotetrahydrothiophene moiety is introduced through oxidation reactions, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. Process optimization, including temperature control, reaction time, and the use of catalysts, is crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfones.
Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene moiety to its corresponding thiol or disulfide derivatives.
Substitution: The ethoxy and isobutyl groups can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Various alkyl halides, amines, and alcohols.
Major Products Formed:
Sulfones: Resulting from further oxidation of the dioxidotetrahydrothiophene moiety.
Thiols/Disulfides: Resulting from reduction reactions.
Modified Benzamides: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide may be used to study the interactions between small molecules and biological targets. Its potential as a probe in biochemical assays is also being explored.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparación Con Compuestos Similares
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-4-22-16-7-5-14(6-8-16)17(19)18(11-13(2)3)15-9-10-23(20,21)12-15/h5-8,13,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSMDJUYLPMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,2-Oxazol-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824442.png)
![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)


![(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2824448.png)
![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)
![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)


![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide](/img/structure/B2824458.png)


